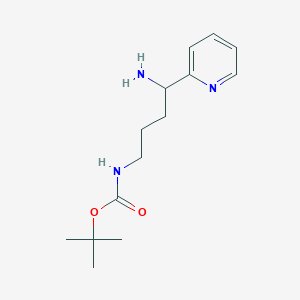

Tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

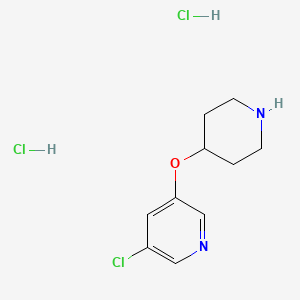

“Tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2503208-36-2 . It has a molecular weight of 221.73 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications

Scale-up Synthesis Using Continuous Photo Flow Chemistry

The compound has been involved in the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process optimizes the synthesis of biologically active compounds and those for material sciences containing cyclobutane ring systems labeled with deuterium atoms. Such methodologies are crucial for preparing internal standards of drug candidate compounds in quantitative mass spectrometry analyses for nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis of Cyclobutane Derivatives for Material Science

Another application includes the synthesis and molecular structure elucidation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. This compound serves as a precursor for further chemical transformations, showcasing the utility of cyclobutane derivatives in synthesizing complex molecular architectures for material science and biological studies (Moriguchi et al., 2014).

Anionic Polymerization for Polymer Synthesis

The compound has also been utilized in the anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating a method to incorporate cyclobutane units into polymer chains. This technique offers a novel approach to designing polymers with unique properties by integrating 1,2-linked cyclobutane rings into the main chain, potentially opening new avenues for material science applications (Kitayama et al., 2004).

Development of BNCT Agents

Additionally, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential boron neutron capture therapy (BNCT) agent, highlights the compound's role in developing therapeutic agents. This research illustrates the integration of cyclobutane derivatives into bioactive molecules for targeted cancer therapy applications (Srivastava, Singhaus, & Kabalka, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBPNWGVNJOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)